Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1807891-13-9
Cat. No.: VC8411402
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807891-13-9 |
|---|---|
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 213.19 |
| IUPAC Name | methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3/t6-,7-/m1/s1 |
| Standard InChI Key | XVKRKAHAGSIFFG-RNFRBKRXSA-N |
| Isomeric SMILES | COC(=O)C1=CN(N=N1)[C@@H]2COC[C@H]2O |
| SMILES | COC(=O)C1=CN(N=N1)C2COCC2O |
| Canonical SMILES | COC(=O)C1=CN(N=N1)C2COCC2O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate, reflects its core structural components:
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A 1,2,3-triazole ring substituted at the 1-position with a (3R,4S)-configured oxolane moiety bearing a hydroxyl group at the 4-position.
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A methyl ester functional group at the triazole’s 4-position.
The stereochemistry of the oxolane ring is defined by the (3R,4S) configuration, while the "rac-" prefix indicates the racemic nature of the mixture, containing both enantiomers in equal proportions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate |
| SMILES | COC(=O)C1=CN(N=N1)C2COCC2O |
| InChI Key | XVKRKAHAGSIFFG-RNFRBKRXSA-N |
The hydroxyl group on the oxolane ring and the ester group on the triazole contribute to the compound’s polarity, influencing its solubility and reactivity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate typically employs click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring regioselectively.
Key Steps:
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Oxolane Precursor Preparation: Synthesis of a suitably protected (3R,4S)-4-hydroxyoxolan-3-yl azide.
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CuAAC Reaction: Reaction with methyl propiolate (HC≡CCOOCH₃) in the presence of Cu(I) catalysts to yield the 1,4-disubstituted triazole.
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Deprotection and Purification: Removal of protecting groups (if applicable) followed by chromatographic purification.
Industrial Production Considerations
Scalable synthesis requires optimization of:
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Catalyst Loading: Minimizing copper residues to meet pharmaceutical standards.
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Solvent Systems: Using green solvents (e.g., ethanol/water mixtures) to enhance sustainability.
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Continuous Flow Reactors: Improving reaction efficiency and yield compared to batch processes.
Interaction Studies and Mechanism of Action
Molecular Interactions
The compound’s triazole ring and hydroxyl group enable diverse non-covalent interactions:
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Hydrogen Bonding: The hydroxyl group acts as a donor, while triazole nitrogen atoms serve as acceptors.
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π–π Stacking: The planar triazole ring interacts with aromatic residues in proteins or nucleic acids.
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Hydrophobic Effects: The oxolane moiety contributes to lipid membrane permeability.
Putative Biological Targets
Though specific target identification studies are pending, structurally analogous triazole derivatives are known to inhibit:
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Enzymes: Cytochrome P450 isoforms, kinases, and proteases.
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Receptors: G protein-coupled receptors (GPCRs) and nuclear hormone receptors.
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for Analog Synthesis: Modifications at the ester or hydroxyl groups can generate derivatives with enhanced pharmacokinetic properties.
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Prodrug Development: The methyl ester may serve as a hydrolyzable prodrug moiety.
Biochemical Probes
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Protein Binding Studies: Fluorescent or radioactive labeling could track target engagement in cellular assays.
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Enzyme Inhibition Screens: High-throughput screening libraries for identifying novel inhibitors.
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